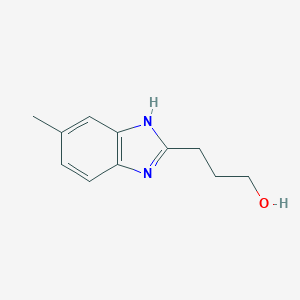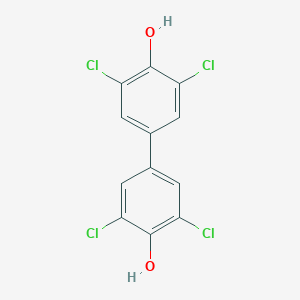
3,3',5,5'-Tetrachloro-4,4'-biphenyldiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3',5,5'-Tetrachloro-4,4'-biphenyldiol, also known as PCB-72, is a synthetic organic compound that belongs to the family of polychlorinated biphenyls (PCBs). PCB-72 is a persistent environmental pollutant that has been widely used in various industrial applications, such as electrical equipment, hydraulic fluids, and heat transfer fluids. PCB-72 is a highly toxic compound that poses a significant threat to human health and the environment.
Aplicaciones Científicas De Investigación
Effects on Mitochondrial Function
A study by Narasimhan, Kim, and Safe (1991) found that 3,3',5,5'-Tetrachloro-4,4'-biphenyldiol, along with other tetrachlorobiphenylols, inhibited state-3 respiration in mouse liver mitochondria. This compound showed a pronounced effect on mitochondrial state-3 respiration compared to other congeners and decreased the mitochondrial ATPase activity, indicating its impact on mitochondrial oxidative phosphorylation (Narasimhan, Kim, & Safe, 1991).
Environmental and Toxicological Impact
Safe (1994) discussed the biochemical and toxic responses of polychlorinated biphenyls (PCBs) like 3,3',5,5'-Tetrachloro-4,4'-biphenyldiol. These compounds can elicit a range of responses in humans and animals, acting through the aryl hydrocarbon receptor signal transduction pathway, which is significant in understanding their environmental impact and implications for risk assessment (Safe, 1994).
Structural Characterization and Applications
Grunenberg, Hopf, Bahadir, Pieper, Vogt, and Wichmann (2002) used theoretical vibrational spectra to identify individual congeners like 3,3',5,5'-Tetrachloro-4,4'-biphenyldiol. This approach is crucial for understanding the structural characteristics of such compounds, potentially aiding in environmental monitoring and analysis (Grunenberg et al., 2002).
Usage in Synthesis of Compounds
AsatoEiji, ChinenMitsuyoshi, YoshinoAtsushi, SakataYoshiteru, and SugiuraKen-ichi (2000) described the synthesis of a tetranuclear Zinc(II) complex using a derivative of 3,3',5,5'-Tetrachloro-4,4'-biphenyldiol. Such studies illustrate the utility of this compound in the synthesis of complex chemical structures, potentially useful in material science and catalysis (AsatoEiji et al., 2000).
Propiedades
Número CAS |
13049-13-3 |
|---|---|
Nombre del producto |
3,3',5,5'-Tetrachloro-4,4'-biphenyldiol |
Fórmula molecular |
C12H6Cl4O2 |
Peso molecular |
324 g/mol |
Nombre IUPAC |
2,6-dichloro-4-(3,5-dichloro-4-hydroxyphenyl)phenol |
InChI |
InChI=1S/C12H6Cl4O2/c13-7-1-5(2-8(14)11(7)17)6-3-9(15)12(18)10(16)4-6/h1-4,17-18H |
Clave InChI |
YCYDXOVJXVALHY-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)C2=CC(=C(C(=C2)Cl)O)Cl |
SMILES canónico |
C1=C(C=C(C(=C1Cl)O)Cl)C2=CC(=C(C(=C2)Cl)O)Cl |
Otros números CAS |
13049-13-3 |
Sinónimos |
4,4'-Biphenyldiol, 3,3',5,5'-tetrachloro- |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



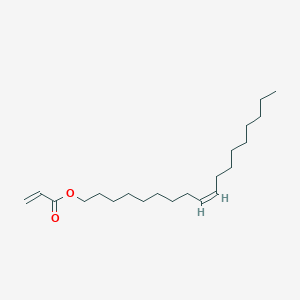
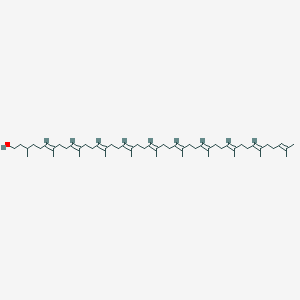
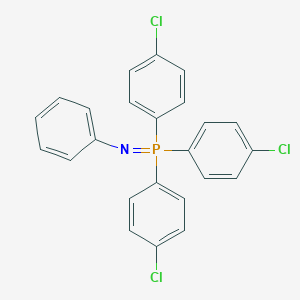
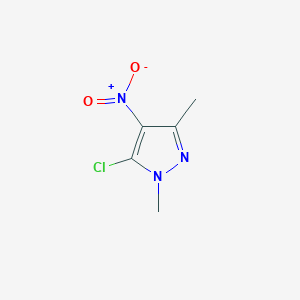
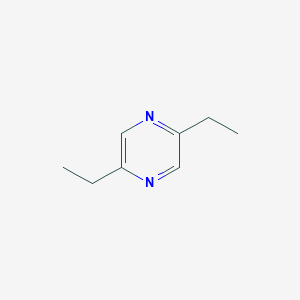
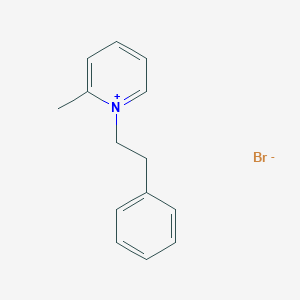
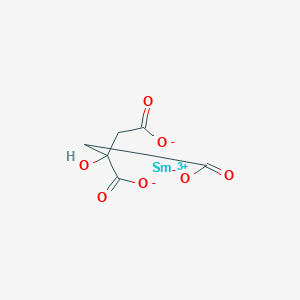
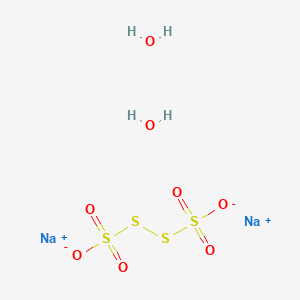
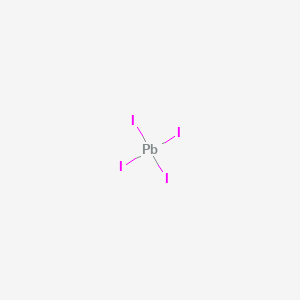
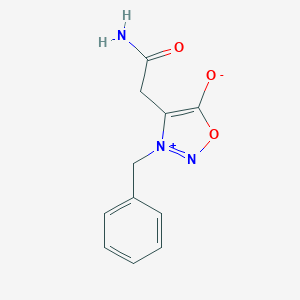
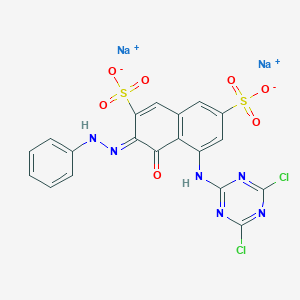
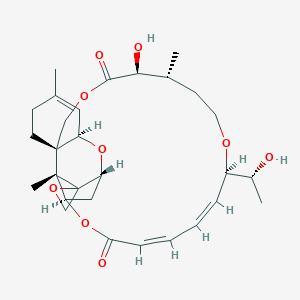
![2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl-](/img/structure/B83886.png)
